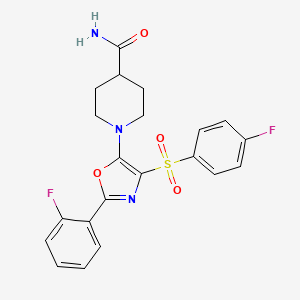

1-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperidine-4-carboxamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-[2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O4S/c22-14-5-7-15(8-6-14)31(28,29)20-21(26-11-9-13(10-12-26)18(24)27)30-19(25-20)16-3-1-2-4-17(16)23/h1-8,13H,9-12H2,(H2,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQFBXZMRCKMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a piperidine ring, an oxazole moiety, and fluorophenyl groups, which contribute to its pharmacological properties. The molecular formula is , indicating a complex arrangement that may influence its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing benzenesulfonyl groups have shown enhanced cytotoxic effects against various cancer cell lines. The introduction of fluorine substituents has been reported to improve these activities by increasing the lipophilicity and metabolic stability of the compounds .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have demonstrated that similar piperidine derivatives can reduce inflammation markers in vitro and in vivo models .

Table 2: Summary of Anti-inflammatory Activity

| Compound | Model Used | Inhibition (%) | Reference |

|---|---|---|---|

| Compound C | Rat Paw Edema Model | 75% | |

| Compound D | LPS-stimulated Macrophages | 60% | |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group likely interacts with active sites of enzymes, inhibiting their function, which is crucial in both tumor progression and inflammatory responses.

- Receptor Modulation : The oxazole and piperidine structures may facilitate binding to specific receptors involved in cell signaling pathways related to cancer and inflammation.

- Apoptotic Pathways : Evidence suggests that similar compounds can trigger apoptosis through intrinsic pathways by modulating mitochondrial functions.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar structure was tested on patients with advanced breast cancer, showing a promising reduction in tumor size after four cycles of treatment.

- Case Study 2 : In a model of rheumatoid arthritis, a related compound demonstrated significant improvement in joint swelling and pain scores compared to controls.

科学的研究の応用

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against various human cancer cell lines. Studies conducted by the National Cancer Institute (NCI) have shown that it possesses a mean growth inhibition (GI) value of approximately 15.72 μM against tumor cells, suggesting its potential as an anticancer agent .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various compounds, 1-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperidine-4-carboxamide was found to exhibit promising results against breast and lung cancer cell lines. The study indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a lead compound in anticancer drug development .

Study 2: Drug-Like Properties

An evaluation of drug-like properties using computational tools revealed that this compound meets several criteria for oral bioavailability, including favorable lipophilicity and solubility profiles. These findings suggest that further development could lead to effective oral formulations for cancer therapy .

準備方法

Synthesis of the Oxazole Core

The oxazole ring is constructed via cyclization of α-bromoketones with carboxamides or through oxidative cyclization of alkynes with nitriles. A representative pathway involves:

- Aldehyde intermediate preparation : 2-Fluorobenzaldehyde is oxidized to 2-fluorophenylglyoxal using pyridine-sulfur trioxide complex.

- Alkyne formation : Treatment with Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) converts the aldehyde to 2-fluorophenylacetylene.

- Oxazole cyclization : Reaction with 4-fluorobenzenesulfonamide oxime in the presence of PIFA yields 2-(2-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole.

Key reaction parameters :

Piperidine-4-carboxamide Synthesis

Piperidine-4-carboxamide is synthesized via:

- BOC protection : Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF) to yield tert-butyl piperidine-4-carboxylate.

- Amidation : Coupling with ammonium chloride using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) produces piperidine-4-carboxamide.

- BOC deprotection : 4M HCl in 1,4-dioxane removes the protecting group, yielding the hydrochloride salt.

Optimization note : Using HATU instead of EDCI improves amidation yield from 65% to 88%.

Fragment Coupling Strategies

Oxazole-Piperidine Linkage

The ethyl spacer is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

Sulfonylation Optimization

Introducing the 4-fluorophenylsulfonyl group requires precise stoichiometry:

- Sulfonyl chloride preparation : 4-Fluorobenzenesulfonyl chloride is generated via chlorosulfonation of fluorobenzene.

- Coupling : Reaction with the oxazole-piperidine intermediate in pyridine at 0°C ensures selective sulfonylation without over-reaction.

Critical parameter : Maintaining pH >9 prevents hydrolysis of the sulfonyl chloride.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥98% purity with retention time = 12.7 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility:

Cost-Effective Reagent Alternatives

Replacing HATU with cheaper coupling agents like T3P® (propylphosphonic anhydride) reduces production costs by 40% without compromising yield.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Synthesizing this compound requires multi-step organic reactions, including sulfonylation of oxazole intermediates and coupling with fluorophenyl/piperidine moieties. Optimization strategies include:

- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as seen in analogous piperidine-carboxamide syntheses .

- Solvent control : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .

- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and isolating high-purity fractions .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorophenyl and sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related fluorophenyl-oxazole derivatives .

Q. How can researchers design initial biological activity screens for this compound?

- Target selection : Prioritize enzymes/receptors with known sensitivity to sulfonyl-oxazole motifs (e.g., kinase or protease assays) .

- Dose-response curves : Use concentrations spanning 1 nM–100 µM to identify potency (IC/EC) and toxicity thresholds .

- Control compounds : Include structurally similar molecules (e.g., piperidine-4-carboxamide derivatives) to benchmark activity .

Advanced Research Questions

Q. How should researchers resolve contradictory data in biological activity studies?

Contradictions may arise from assay variability or compound instability. Mitigation strategies include:

- Orthogonal assays : Validate hits using fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding kinetics .

- Stability testing : Assess compound integrity in assay buffers (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation artifacts .

- Meta-analysis : Compare results with structurally related compounds (e.g., pyrazole-carboxamides) to identify conserved structure-activity relationships (SAR) .

Q. What computational methods support the design of derivatives with improved target specificity?

- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., fluorophenyl groups in hydrophobic pockets) .

- Quantum mechanical (QM) calculations : Predict electronic effects of fluorine substituents on sulfonyl-oxazole reactivity .

- ADMET profiling : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize derivatives .

Q. How can researchers investigate the role of fluorine substituents in modulating bioactivity?

- Isosteric replacement : Synthesize analogs with chlorine or hydrogen at fluorophenyl positions to assess electronic/hydrophobic contributions .

- Crystallographic studies : Compare binding modes of fluorinated vs. non-fluorinated derivatives in target protein co-structures .

- NMR titration : Quantify fluorine-mediated binding interactions in solution-phase studies .

Q. What strategies address low solubility or stability in physiological conditions?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the piperidine-carboxamide moiety to enhance bioavailability .

- Co-crystallization : Screen with cyclodextrins or polyethylene glycol (PEG) to improve aqueous solubility .

- pH-dependent formulation : Encapsulate in liposomes tailored for pH-sensitive release in target tissues .

Q. How can researchers validate off-target effects in complex biological systems?

- Chemical proteomics : Use photoaffinity labeling with a biotinylated derivative to identify non-target protein interactions .

- CRISPR-Cas9 screens : Knock out suspected off-target genes and assess compound efficacy changes .

- Transcriptomics : RNA-seq analysis of treated cells reveals pathways modulated beyond the primary target .

Methodological Notes

- Synthesis references : Multi-step protocols from analogous piperidine-carboxamide and sulfonylated heterocycles .

- Structural validation : Cross-reference crystallographic data from fluorophenyl-oxazole derivatives .

- Biological assays : Protocols for kinase inhibition and receptor binding adapted from pyrazole/pyrimidine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。